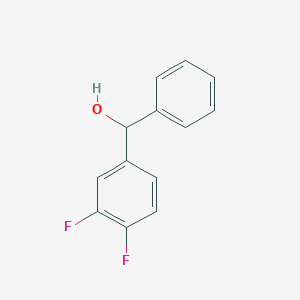

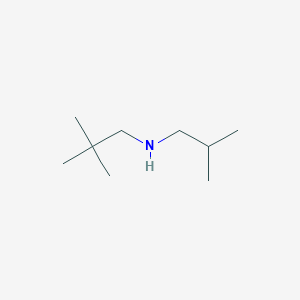

(3,4-Difluorophenyl)(phenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3,4-Difluorophenyl)(phenyl)methanol” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular formula of “(3,4-Difluorophenyl)(phenyl)methanol” is C13H10F2O . The average mass is 220.215 Da and the monoisotopic mass is 220.069977 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3,4-Difluorophenyl)(phenyl)methanol” are not well-documented .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Synthesis of 3,4-Dihydro-2H-benzo[b][1,4]thiazine and Oxazine Derivatives : Furan-2-yl(phenyl)methanol derivatives, which include compounds like (3,4-Difluorophenyl)(phenyl)methanol, are used in the aza-Piancatelli rearrangement to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This process features good yields, high selectivity, and low catalyst loading (Reddy et al., 2012).

- Stabilization of Palladium Nanoparticles : Palladium(0) nanoparticles, stabilized by 1,5-bis(4,4‘-bis(perfluorooctyl)phenyl)-1,4-pentadien-3-one, are efficient in Suzuki cross-couplings and Heck reactions. These nanoparticles are soluble in perfluorinated solvents and recoverable, with (3,4-Difluorophenyl)(phenyl)methanol playing a potential role in this process (Moreno-Mañas et al., 2001).

Materials Science and Engineering

- Polymer Solar Cells : The efficiency of polymer solar cells, specifically thieno[3,4-b]-thiophene/benzodithiophene:[6,6]-phenyl C71-butyric acid methyl ester (PTB7:PC70 BM) solar cells, can be significantly enhanced by methanol treatment. The treatment improves charge transport and extraction, and reduces charge recombination, which is relevant for compounds like (3,4-Difluorophenyl)(phenyl)methanol (Zhou et al., 2013).

- High Fluorescence Intensity Poly(aryl ether ketone)s : Novel monomers containing tetraphenylethylene-(2,6-difluorophenyl)(4-(3-(4-1,2,2-triphenyl vinyl)phenoxy)propyl)phenyl)methanone, closely related to (3,4-Difluorophenyl)(phenyl)methanol, were used in preparing poly(aryl ether ketone) copolymers. These copolymers exhibit high fluorescence intensity in solid and water/THF mixtures, and retain this intensity even at elevated temperatures (Li et al., 2016).

Biomedical and Pharmacological Research

- Resolution of 3-Phenyl-2H-azirine-2-methanol : A primary alcohol, 3-phenyl-2H-azirine-2-methanol, was resolved efficiently using lipase immobilized on porous ceramic and vinyl butanoate in ether. This process is highly efficient and relevant for the synthesis of compounds similar to (3,4-Difluorophenyl)(phenyl)methanol (Sakai et al., 2003).

Propriétés

IUPAC Name |

(3,4-difluorophenyl)-phenylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13,16H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCMBBGRVWVVGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Difluorophenyl)(phenyl)methanol | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2519705.png)

![[4-[[3-(3-Fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2519708.png)

![3-[(4-Bromophenyl)sulfamoyl]benzoic acid](/img/structure/B2519709.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide](/img/structure/B2519715.png)

![N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2519717.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2519722.png)